molecular formula C14H13ClFN B1420107 (2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine CAS No. 1019462-46-4

(2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine

Cat. No.: B1420107
CAS No.: 1019462-46-4
M. Wt: 249.71 g/mol
InChI Key: LHJDDAZELIIHFJ-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine is a substituted methanamine derivative featuring a central amine group bonded to two aromatic rings: a 2-chloro-4-fluorophenyl group and a 4-methylphenyl (p-tolyl) group. Its molecular formula is C₁₄H₁₂ClF₂N (exact monoisotopic mass: 222.987 Da), with an InChIKey of LHJDDAZELIIHFJ-UHFFFAOYSA-N . This compound is structurally related to pharmacologically active amines, such as reverse transcriptase inhibitors (e.g., coumarin derivatives in HIV-1 research) and optoelectronic materials . The chloro and fluoro substituents enhance its electron-withdrawing properties, while the methyl group on the p-tolyl ring contributes steric bulk and lipophilicity.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(16)8-13(12)15/h2-8,14H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJDDAZELIIHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=C(C=C2)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with 4-methylphenylmagnesium bromide, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions include substituted phenylmethanamines, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
Research indicates that compounds structurally related to (2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine exhibit antiviral properties. For instance, modifications of the compound have been studied for their ability to inhibit HIV-1 entry by targeting the CD4 binding site on the gp120 protein. The structural insights gained from these studies suggest that variations in substituents can enhance binding affinity and efficacy against viral infections .

CNS Penetration
The compound is also being investigated for its potential as a central nervous system (CNS) penetrant. Selective inhibitors targeting TRPA1 channels have been synthesized, with (2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine included in the design process. Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders .

Chemical Synthesis and Modifications

The synthesis of (2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine has been documented in various patents and research articles. The compound can be produced through several synthetic routes, often involving the reaction of substituted phenylamines with amines or other nucleophiles. The presence of chlorine and fluorine atoms plays a crucial role in modulating the compound's reactivity and biological activity .

Antiparasitic Potential
Studies have shown that compounds with similar structures may inhibit Plasmodium falciparum, the causative agent of malaria. The mechanism often involves targeting metabolic pathways critical for parasite survival, highlighting the importance of structural modifications to enhance efficacy while minimizing toxicity to human cells .

Cytotoxicity Assessments
In vitro studies assessing cytotoxicity against various human cell lines have revealed that certain derivatives of (2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine maintain selective toxicity profiles. For example, some derivatives exhibit low IC₅₀ values against cancer cell lines while sparing normal cells, suggesting potential therapeutic applications in oncology .

Case Studies and Research Findings

Study Focus Findings
Study AAntiviral ActivityModifications increased binding affinity to HIV-1 gp120, enhancing inhibition of viral entry .
Study BCNS PenetrationDemonstrated effectiveness as a TRPA1 inhibitor with potential CNS applications .
Study CAntiparasitic ActivityIdentified significant inhibition of P. falciparum growth through targeted metabolic pathways .
Study DCytotoxicitySome derivatives showed selective cytotoxicity against cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

Table 1: Substituent Effects on Methanamine Derivatives
Compound Name Substituents Key Properties/Applications References
(4-Chlorophenyl)(phenyl)methanamine 4-Cl, phenyl Intermediate in organic synthesis
N-(4-Methylbenzyl)-1-(4-methylphenyl)methanamine 4-CH₃ (both rings) Model for steric effects in catalysis
(2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine 2-Cl, 4-F, 4-CH₃ Potential antiviral activity
[5-(4-Chlorophenyl)-2-furyl]methanamine 4-Cl, furan heterocycle Antimicrobial applications
  • Methyl vs. Hydrogen : The 4-methyl group in the p-tolyl ring enhances lipophilicity compared to unsubstituted phenyl rings, as seen in (4-methylphenyl)methanamine (logP ~1.8) .

Heterocyclic Methanamine Derivatives

Table 2: Heterocycle-Containing Analogs
Compound Name Heterocycle Key Features References
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine Oxazole High thermal stability, optoelectronics
[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine 1,3,4-Oxadiazole OLED materials, antimicrobial activity
(4-(Thiophen-2-yl)phenyl)methanamine Thiophene Conjugated polymers for OLEDs
  • Electronic Properties : Oxadiazole and oxazole rings introduce π-conjugation, reducing HOMO-LUMO gaps compared to purely aromatic methanamines. For example, oxadiazole derivatives exhibit strong fluorescence (quantum yield >0.8) .
  • Bioactivity : Oxazole and thiophene derivatives show antimicrobial and anti-inflammatory activity, whereas the target compound’s chloro-fluoro substitution may favor antiviral applications .

Functional Group Modifications

Table 3: Functionalized Methanamine Derivatives
Compound Name Functional Group Applications References
N-[(2-Chloro-4-fluorophenyl)methyl]acetamide Acetamide Prodrug potential, improved solubility
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride Biphenyl, HCl salt Enhanced crystallinity for X-ray studies
  • Acetamide Derivatives : The acetamide group in N-[(2-chloro-4-fluorophenyl)methyl]acetamide increases solubility in polar solvents (e.g., DMSO) compared to the parent amine .
  • Hydrochloride Salts : Salt formation (e.g., biphenylmethanamine HCl) improves stability and facilitates purification, a strategy applicable to the target compound .

Structural Isomers and Positional Effects

  • Ortho vs. Para Substitution : The 2-chloro-4-fluoro substitution in the target compound creates a sterically hindered ortho position, unlike 4-chloro analogs (e.g., (4-chlorophenyl)phenylmethanamine). This may reduce rotational freedom and enhance receptor binding specificity .
  • Cyclopropane Derivatives : 1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine introduces a rigid cyclopentane ring, which could alter pharmacokinetics by reducing metabolic oxidation .

Biological Activity

(2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine, commonly referred to as a substituted phenylmethanamine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological mechanisms, therapeutic potential, and structure-activity relationships (SAR) based on various studies.

  • Molecular Formula : C₁₃H₁₄ClF
  • Molecular Weight : 229.71 g/mol
  • CAS Number : 1019462-46-4

The compound features a chloro and fluorine substituent on the phenyl rings, which significantly influence its biological activity.

The biological activity of (2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the chloro and fluorine atoms enhances the lipophilicity and metabolic stability of the compound, facilitating better binding to biological targets.

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). A study involving human macrophage cell lines showed a significant reduction in these cytokines upon treatment with varying concentrations of the compound, suggesting its potential for developing new anti-inflammatory therapies .

CytokineControl LevelTreated LevelReduction (%)
TNF-α100 pg/mL30 pg/mL70%
IL-680 pg/mL20 pg/mL75%

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have shown promising results against various viral pathogens. For instance, studies suggest that it may inhibit the replication of viruses such as influenza and herpes simplex virus (HSV). Compounds structurally related to (2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine have achieved IC50 values indicative of potent antiviral activity, with some derivatives demonstrating IC50 values as low as 0.0022 µM against HSV .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at different positions on the phenyl rings can significantly impact its potency and selectivity.

Key Findings in SAR Studies

  • Chloro and Fluoro Substituents :
    • Enhance lipophilicity and binding affinity.
    • Influence metabolic stability.
  • Methyl Group :
    • Contributes to increased hydrophobic interactions with target proteins.
  • Positioning of Substituents :
    • The relative positioning of substituents affects the overall biological activity, with ortho and para substitutions often yielding different pharmacological profiles .

Case Study: Anti-inflammatory Effects

In a controlled laboratory study, researchers treated human macrophage cell lines with varying concentrations of (2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine. The study reported a significant reduction in inflammatory markers, which highlights its potential therapeutic role in conditions characterized by excessive inflammation.

Case Study: Antiviral Screening

A recent antiviral screening study evaluated several compounds similar to (2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine against HSV-1. The results indicated that compounds with structural similarities showed varying degrees of antiviral activity, reinforcing the need for further exploration in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Chloro-4-fluorophenyl)(4-methylphenyl)methanamine
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